[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine
Overview
Description
[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine: is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions, often using benzyl halides in the presence of a base.
Attachment of the Pyridine Ring: The pyridine ring is incorporated through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperazine intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. This includes controlling reaction temperatures, solvent choices, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industry:
Mechanism of Action
The mechanism of action of [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets such as receptors or enzymes. The benzyl group enhances its binding affinity, while the piperazine and pyridine rings contribute to its overall pharmacological profile . The compound may modulate neurotransmitter systems or inhibit specific enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
[6-(4-Benzyl-1-piperazinyl)pyridine-3-boronic acid pinacol ester]:
[2-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine: This isomer differs in the position of the methanamine group, affecting its chemical and biological properties.
Uniqueness:
Properties
IUPAC Name |
[6-(4-benzylpiperazin-1-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c18-12-16-6-7-17(19-13-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,13H,8-12,14,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORNCQKGZUGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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